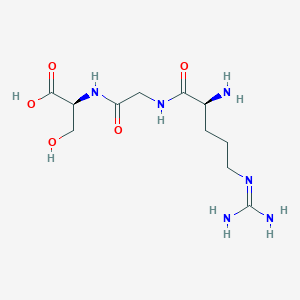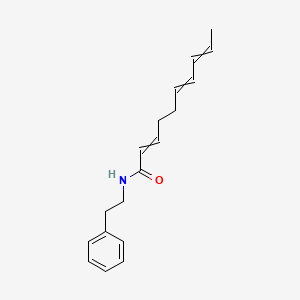
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include the use of solvents such as methanol, ethyl acetate, and n-hexane . The reaction conditions are optimized to ensure the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. The use of advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is common for analyzing and verifying the composition of the final product .
化学反応の分析
Types of Reactions
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
科学的研究の応用
2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or antioxidant effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Some compounds similar to 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- include:
- N-(2-phenylethyl)deca-2,6,8-trienamide
- Other amide derivatives with similar structural features
Uniqueness
What sets 2,6,8-Decatrienamide, N-(2-phenylethyl)-, (2E,6Z,8E)- apart from similar compounds is its specific configuration and the presence of both the amide and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
185815-42-3 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N-(2-phenylethyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-11-14-18(20)19-16-15-17-12-9-8-10-13-17/h2-5,8-14H,6-7,15-16H2,1H3,(H,19,20) |
InChIキー |
ZVLFTTDBSQNTOB-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CCCC=CC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



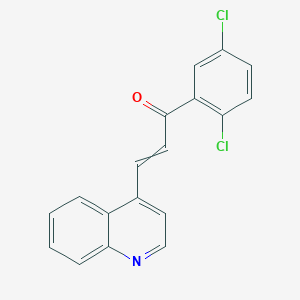
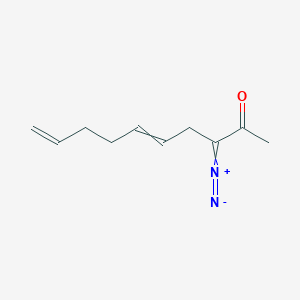
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)


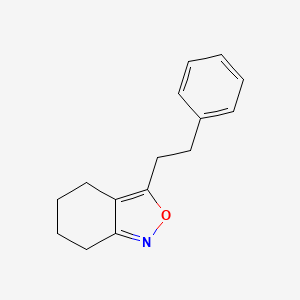
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
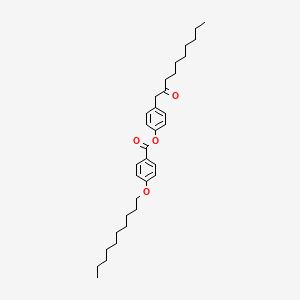
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
